![molecular formula C15H20N6O3 B11265120 N'-Cyclohexyl-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine](/img/structure/B11265120.png)
N'-Cyclohexyl-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-CYCLOHEXYL-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a cyclohexyl group, a furan ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-CYCLOHEXYL-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a pyrimidine precursor under controlled conditions. The reaction may involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and microwave-assisted synthesis to enhance reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N4-CYCLOHEXYL-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used.
Substitution: Electrophiles like bromine or chlorine can be used under acidic conditions.
Coupling Reactions: Boron reagents and palladium catalysts are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while coupling reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
N4-CYCLOHEXYL-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with enzymes and receptors.
Mechanism of Action
The mechanism of action of N4-CYCLOHEXYL-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The furan and pyrimidine rings can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Furan Derivatives: Compounds containing the furan ring are known for their therapeutic efficacy in various disease areas.
Uniqueness
N4-CYCLOHEXYL-N2-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its combination of a cyclohexyl group, a furan ring, and a nitro-substituted pyrimidine ring. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C15H20N6O3 |
---|---|
Molecular Weight |
332.36 g/mol |
IUPAC Name |
4-N-cyclohexyl-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C15H20N6O3/c16-13-12(21(22)23)14(18-10-5-2-1-3-6-10)20-15(19-13)17-9-11-7-4-8-24-11/h4,7-8,10H,1-3,5-6,9H2,(H4,16,17,18,19,20) |
InChI Key |
ZVPHCDJOLSFWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CO3 |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.